molecular formula C28H24ClF3N4O6S B000631 Sorafenib tosylate CAS No. 475207-59-1

Sorafenib tosylate

Cat. No.: B000631
CAS No.: 475207-59-1
M. Wt: 637.0 g/mol
InChI Key: IVDHYUQIDRJSTI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sorafenib tosylate is a kinase inhibitor that primarily targets cell surface tyrosine kinase receptors and downstream intracellular kinases . These targets are implicated in tumor cell proliferation and tumor angiogenesis . It specifically targets serine-threonine kinase Raf and several tyrosine kinases involved in tumor growth .

Mode of Action

This compound exhibits a dual mechanism of action. It blocks tumor proliferation and growth by inhibiting the RAF/MEK/extracellular signal-regulated kinase (ERK) pathway on tumor cells . Additionally, it reduces tumor angiogenesis by inhibiting VEGFR and PDGFR signaling in tumor vasculature . Sorafenib is more selective for c-Raf than B-RAF .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits the RAF/MEK/ERK pathway, which plays a crucial role in cell proliferation . It also inhibits VEGFR and PDGFR signaling pathways, which are involved in angiogenesis . Furthermore, sorafenib treatment induces autophagy , which may suppress tumor growth.

Result of Action

The action of this compound results in decreased tumor cell proliferation and reduced tumor angiogenesis . By blocking the signals that trigger cancer cells to divide and grow, and the signals that promote the growth of new blood vessels that tumors need to grow, this compound prevents cancer cells from growing and may even kill them .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH difference between cancer cells and normal cells is a key point of smart nanogel, a delivery system for this compound . This system improves the therapeutic efficacy of poorly water-soluble drugs like this compound by delivering the drug in a target tumor with decreased adverse effects . .

Biochemical Analysis

Biochemical Properties

Sorafenib tosylate targets cell surface tyrosine kinase receptors and downstream intracellular kinases that are implicated in tumor cell proliferation and tumor angiogenesis . It inhibits multiple intracellular kinases, including c-CRAF, BRAF, and mutant BRAF .

Cellular Effects

This compound has been shown to decrease tumor cell proliferation in vitro . It attenuates tumor growth of human tumor xenografts in immunocompromised mice, reduces tumor angiogenesis, and increases tumor apoptosis in models of hepatocellular carcinoma, renal cell carcinoma, and differentiated thyroid carcinoma .

Molecular Mechanism

This compound’s mechanism of action involves inhibiting many protein kinases, including VEGFR, PDGFR, and RAF kinases . Of the RAF kinases, this compound is more selective for c-Raf than B-RAF . It also induces autophagy, which may suppress tumor growth .

Temporal Effects in Laboratory Settings

This compound undergoes oxidative metabolism by CYP3A4 in the liver, as well as glucuronidation by UGT1A9 in the liver and kidneys . At steady-state, this compound accounts for 70-85% of the circulating analytes in plasma .

Dosage Effects in Animal Models

In a study involving tumor-bearing dogs, this compound was administered at an intended dose of 3 mg/kg . Mean sorafenib levels declined by over 70% relative to peak serum concentrations by 24 hours in all dogs, suggesting the value of at least twice-daily administration . Doses of 3 mg/kg were well-tolerated, and no patients in the study experienced adverse events that were attributable to this compound .

Metabolic Pathways

This compound undergoes oxidative metabolism by CYP3A4 in the liver, as well as glucuronidation by UGT1A9 in the liver and kidneys . About eight metabolites of this compound have been identified, of which five were detected in plasma .

Transport and Distribution

It is known that this compound undergoes oxidative metabolism in the liver and kidneys, suggesting that it may be transported to these organs for metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sorafenib tosylate involves several steps. One of the key intermediates is 4-chloro-3-(trifluoromethyl)aniline, which undergoes a series of reactions to form the final product. The process includes the following steps :

    Formation of Intermediate: 4-chloro-3-(trifluoromethyl)aniline is reacted with phosgene to form 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

    Coupling Reaction: The isocyanate is then reacted with 4-aminophenol to form 4-[4-(4-chloro-3-(trifluoromethyl)phenyl)ureido]phenol.

    Ether Formation: This intermediate is reacted with 2-chloro-N-methylpyridine-3-carboxamide to form sorafenib.

    Tosylation: Finally, sorafenib is tosylated using p-toluenesulfonic acid to form this compound.

Industrial Production Methods

The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes the use of solvents like ethanol and methanol, and the reactions are carried out under controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

Sorafenib tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include cytochrome P450 enzymes and UGT1A9.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions.

Major Products Formed

Scientific Research Applications

Sorafenib tosylate has a wide range of scientific research applications, including :

    Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with various targets.

    Biology: Investigated for its effects on cell signaling pathways and its role in inhibiting tumor growth.

    Medicine: Extensively used in clinical trials for the treatment of various cancers, including hepatocellular carcinoma, renal cell carcinoma, and thyroid carcinoma.

    Industry: Employed in the development of drug delivery systems, such as nanocarriers, to improve its bioavailability and reduce side effects.

Comparison with Similar Compounds

Similar Compounds

    Sunitinib: Another multikinase inhibitor used for similar indications.

    Pazopanib: A kinase inhibitor used for the treatment of renal cell carcinoma and soft tissue sarcoma.

    Regorafenib: A kinase inhibitor used for the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors.

Uniqueness of Sorafenib Tosylate

This compound is unique due to its broad spectrum of kinase inhibition, targeting both RAF kinase and receptor tyrosine kinases that promote angiogenesis . It is also known for its ability to induce autophagy, which may contribute to its antitumor effects .

Properties

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N4O3.C7H8O3S/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25;1-6-2-4-7(5-3-6)11(8,9)10/h2-11H,1H3,(H,26,30)(H2,28,29,31);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDHYUQIDRJSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClF3N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047839
Record name Sorafenib tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475207-59-1
Record name Nexavar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475207-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sorafenib tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475207591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorafenib tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)urea mono(4-methylbenzenesulfonate)
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Record name SORAFENIB TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T62Q3B36J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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